![molecular formula C30H35NO2 B010029 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine CAS No. 107752-02-3](/img/structure/B10029.png)
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine, also known as MPTP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPTP is a complex organic molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is complex and not fully understood. It is believed that this compound acts as a neurotoxin, specifically targeting dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease. This compound has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, which make it a valuable tool for scientific research. In addition to its effect on dopamine levels, this compound has been shown to alter the expression of genes involved in inflammation and oxidative stress. This compound has also been shown to affect mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. This compound is also relatively easy to synthesize, which allows for large-scale production. However, there are also limitations to using this compound in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the effects of this compound on animal models may not fully reflect the effects in humans, which can limit its usefulness in drug development.
将来の方向性
There are several future directions for research on 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine. One area of focus is on developing new treatments for Parkinson's disease and other neurological disorders. Researchers are also studying the mechanisms of action of this compound in order to better understand its effects on the brain. Additionally, there is interest in developing new analogs of this compound that may have improved therapeutic properties. Overall, this compound is a valuable tool for scientific research, and its potential therapeutic applications make it an important area of study for the future.
合成法
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine can be synthesized using a variety of methods, but the most common approach is through a multi-step synthesis process. The starting materials for this compound synthesis are typically commercially available, and the reaction conditions can be optimized to obtain high yields of the final product. The synthesis of this compound is a complex process that requires specialized knowledge and expertise in organic chemistry.
科学的研究の応用
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been used extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. This compound has also been studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
| 107752-02-3 | |
分子式 |
C30H35NO2 |
分子量 |
441.6 g/mol |
IUPAC名 |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO2/c1-32-27-16-17-29-25(22-27)10-7-11-28(23-8-3-2-4-9-23)30(29)24-12-14-26(15-13-24)33-21-20-31-18-5-6-19-31/h2-4,8-9,12-17,22,28,30H,5-7,10-11,18-21H2,1H3 |
InChIキー |
MYYLUVFDSKPOET-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
正規SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
同義語 |
1-(4-pyrrolidinoethoxyphenyl)-2-phenyl-7-methoxybenzosuberan compound 80-290 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



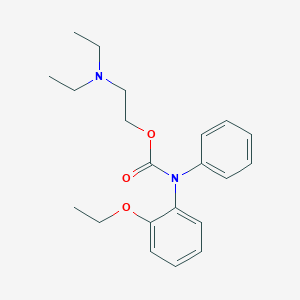

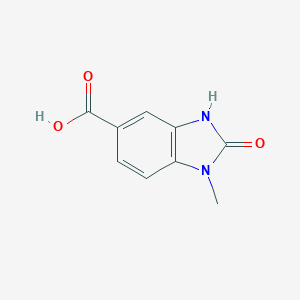
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)

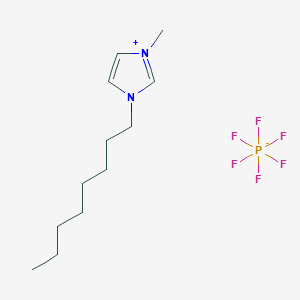

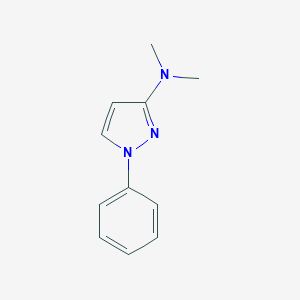
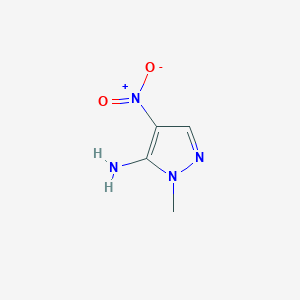

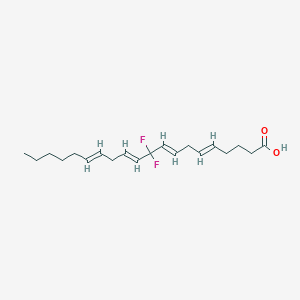
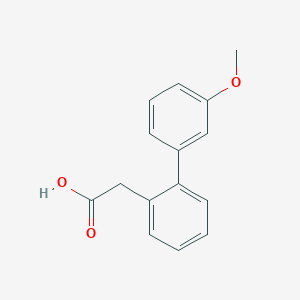
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
